11-Deoxy prostaglandin F2beta
CAS No.: 37786-07-5
Cat. No.: VC21228311
Molecular Formula: C20H34O4
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37786-07-5 |
|---|---|
| Molecular Formula | C20H34O4 |
| Molecular Weight | 338.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1 |
| Standard InChI Key | YRFLKMLJQWGIIZ-LVJWDHJUSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O |
| SMILES | CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O |
| Canonical SMILES | CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
11-Deoxy prostaglandin F2beta possesses distinct molecular properties that define its chemical behavior and biological interactions. Its IUPAC name is (Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid, reflecting its complex stereochemistry and functional groups .
Table 1: Key Molecular Properties of 11-Deoxy Prostaglandin F2beta
| Property | Value |
|---|---|
| Molecular Formula | C20H34O4 |
| Molecular Weight | 338.5 g/mol |
| CAS Registry Number | 37786-07-5 |
| Standard InChI | InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1 |
| Standard InChIKey | YRFLKMLJQWGIIZ-LVJWDHJUSA-N |
| Canonical SMILES | CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O |
| Isomeric SMILES | CCCCCC@@HO |
Structural Features
The structure of 11-Deoxy prostaglandin F2beta contains a cyclopentane ring with two side chains: an alpha chain containing a carboxylic acid group and an omega chain with a hydroxyl group. The compound features specific stereochemistry at multiple carbon centers that is critical for its biological activity. Notable in its structure is the absence of the hydroxyl group at the 11th position, which distinguishes it from prostaglandin F2beta .
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of 11-Deoxy prostaglandin F2beta typically begins with appropriate prostaglandin precursors. One common approach involves selective reduction of the 11-hydroxy group from a prostaglandin F2beta precursor to form the 11-deoxy derivative. Recent advances in prostaglandin synthesis may provide additional routes to this compound, such as catalyst-controlled methodologies similar to those reported for prostaglandin F2α .
Laboratory Purification
After synthesis, purification of 11-Deoxy prostaglandin F2beta typically employs chromatographic techniques to achieve high purity. Advanced analytical methods including high-performance liquid chromatography (HPLC) and mass spectrometry are essential for characterizing the final product and confirming its structural integrity.
Biological Activity
Receptor Interactions and Signaling
11-Deoxy prostaglandin F2beta primarily interacts with prostaglandin receptors, particularly the FP receptor, which belongs to the G-protein coupled receptor family. Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological effects. The absence of the 11-hydroxyl group modifies its receptor binding affinity and specificity compared to prostaglandin F2beta and other related prostanoids.
Physiological Effects
While specific research on 11-Deoxy prostaglandin F2beta is limited, studies on related prostanoids provide insights into its potential physiological roles. These may include effects on:
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Smooth muscle contraction, particularly in vascular and uterine tissues
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Inflammatory responses and immune regulation
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Cellular signaling pathways
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Reproductive processes
Understanding these effects requires consideration of how the absence of the 11-hydroxyl group modifies the compound's biological activity compared to other prostaglandins.
Research Applications
As a Reference Compound
11-Deoxy prostaglandin F2beta serves as an important reference compound in prostanoid chemistry, allowing researchers to investigate the specific role of the 11-hydroxyl group in prostaglandin function.
Biomedical Research
The compound has applications in various research contexts:
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Studies of prostaglandin receptor pharmacology
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Investigation of structure-activity relationships within the prostanoid family
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Development of novel prostaglandin analogs with enhanced therapeutic properties
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Exploration of cellular signaling mechanisms
These research applications leverage the compound's unique structural features to gain insights into fundamental biological processes.
Comparison with Related Prostaglandins
Structural Relationships
Understanding 11-Deoxy prostaglandin F2beta requires comparison with related prostaglandins. The following table highlights key differences:
Table 2: Comparison of 11-Deoxy Prostaglandin F2beta with Related Compounds
Functional Distinctions
The absence of the 11-hydroxyl group in 11-Deoxy prostaglandin F2beta alters its biological activity and receptor binding properties compared to other prostaglandins. This structural distinction makes it valuable for studying specific roles of prostaglandins in various physiological and pathological processes.
Research on related compounds, such as 11β-Prostaglandin F2α, has shown significant biological activities. For instance, 11β-Prostaglandin F2α has been found to stimulate the prostaglandin F receptor and induce Slug expression in breast cancer, contributing to decreased chemosensitivity . Such findings highlight the importance of investigating specific prostaglandin analogs and their unique biological effects.
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